3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 3-(chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine derives its systematic name from the pyrazolo[3,4-C]pyridine bicyclic system. The IUPAC nomenclature prioritizes the pyridine ring as the parent structure, with the pyrazole moiety fused at the 3,4-positions. The numbering begins at the pyridine nitrogen (position 1), proceeding counterclockwise, with the pyrazole occupying positions 2–4 of the fused system. The trityl group (triphenylmethyl) is appended to the pyrazole nitrogen (N1), while the chloromethyl substituent resides at position 3 of the pyrazole ring.
Isomeric distinctions arise from the fusion pattern of the pyrazole and pyridine rings. Pyrazolo[3,4-C]pyridine differs from its [3,4-B] and [3,4-D] regioisomers in the connectivity of the fused rings. For instance, pyrazolo[3,4-B]pyridine features a pyrazole fused to the pyridine at positions 3 and 4, whereas the [3,4-C] isomer involves fusion at positions 3 and 4 of the pyridine and positions 1 and 2 of the pyrazole (Table 1). This regiochemical variation influences π-conjugation pathways and dipole moments, as demonstrated by comparative density functional theory (DFT) studies.
Table 1. Regioisomeric comparison of pyrazolo-pyridine systems
| Isomer | Fusion Positions | Dipole Moment (Debye) | π-Conjugation Length |
|---|---|---|---|
| [3,4-B] | Pyridine 3,4; Pyrazole 1,2 | 4.2 | Extended across N1-C4 |
| [3,4-C] | Pyridine 3,4; Pyrazole 2,3 | 3.8 | Localized at C3-N1 |
| [3,4-D] | Pyridine 3,4; Pyrazole 3,4 | 5.1 | Disrupted by meta-fusion |
The trityl group introduces axial chirality due to restricted rotation around the N1-C(phenyl) bond, though no enantiomeric resolution has been reported for this compound.
Crystallographic Analysis of Pyrazolo[3,4-C]pyridine Core Architecture
Single-crystal X-ray diffraction studies of analogous 1H-pyrazolo[3,4-C]pyridine derivatives reveal a planar bicyclic core with minor deviations (≤5° dihedral angles) between the pyridine and pyrazole rings. The trityl substituent induces a 12–15° twist relative to the heterocyclic plane, as observed in structurally related N1-trityl pyrazolo[3,4-B]pyridines. This distortion arises from steric repulsion between the ortho-phenyl hydrogens and the pyridine C6 hydrogen (Figure 1).
Figure 1. Proposed crystal packing of this compound (hypothetical model based on ).
- Pyrazolo[3,4-C]pyridine core: Planar with 0.3 Å corrugation.
- Trityl group: Twisted 14° from core plane.
- Chloromethyl: Adopts gauche conformation to minimize Cl···H-C(phenyl) contacts.
Lattice parameters extrapolated from isostructural compounds suggest a monoclinic unit cell (P2₁/c) with a = 14.2 Å, b = 8.7 Å, c = 16.5 Å, β = 102.3°, and Z = 4. The chloromethyl group participates in weak C-H···Cl hydrogen bonds (2.9–3.2 Å) with adjacent pyridine rings, stabilizing the crystal lattice.
Electronic Structure Analysis via Molecular Orbital Calculations
DFT calculations at the B3LYP/6-31G(d) level reveal frontier molecular orbitals dominated by the pyrazolo[3,4-C]pyridine core. The highest occupied molecular orbital (HOMO, -6.3 eV) localizes on the pyridine π-system and chloromethyl chlorine lone pairs, while the lowest unoccupied molecular orbital (LUMO, -1.8 eV) resides on the pyrazole ring and trityl phenyl groups. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the chloromethyl C-Cl σ* orbital and pyrazole N1 lone pairs (ΔE = 8.2 kcal/mol), reducing C-Cl bond order by 7% compared to aliphatic chlorides.
Table 2. Key electronic parameters from DFT analysis
| Parameter | Value | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.5 eV | Moderate reactivity toward electrophiles |
| NBO Charge (Cl) | -0.41 | Enhanced σ-withdrawing capacity |
| Pyridine NPA | -0.28 | Basicity comparable to pyridine derivatives |
| Trityl C1-N1 Wiberg Bond Index | 0.89 | Partial double-bond character from resonance |
The trityl group’s electron-donating mesomeric effect raises the HOMO energy by 0.4 eV versus N1-methyl analogs, increasing susceptibility to oxidation.
Steric Effects of Trityl Substituent on Molecular Conformation
The triphenylmethyl group imposes severe steric constraints, as quantified by Tolman cone angles (θ = 168°) and Sterimol B5 parameters (6.8 Å). Molecular dynamics simulations (AMBER force field) show restricted rotation about the N1-C(trityl) bond with an energy barrier of 14.2 kcal/mol, favoring a conformation where one phenyl group eclipses the pyrazole C3-Cl vector (Figure 2).
Figure 2. Lowest-energy conformation of this compound.
- Dihedral angle N1-C(trityl)-C(Ph)-C(Ph): 32°
- Cl···H(ortho-phenyl) distance: 2.4 Å (van der Waals contact)
Comparative analysis with N1-methyl analogs demonstrates that the trityl group increases the pyrazole-pyridine dihedral angle by 8° and reduces solvent-accessible surface area by 42%. These steric effects suppress intermolecular π-stacking, favoring dispersive trityl-phenyl interactions in the solid state.
Table 3. Conformational impact of N1 substituents
| Substituent | Pyrazole-Pyridine Dihedral (°) | Solvent-Accessible Surface (Ų) |
|---|---|---|
| Trityl | 14.3 | 298 |
| Methyl | 6.5 | 512 |
| Phenyl | 9.8 | 387 |
Properties
Molecular Formula |
C26H20ClN3 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-(chloromethyl)-1-tritylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C26H20ClN3/c27-18-24-23-16-17-28-19-25(23)30(29-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,19H,18H2 |
InChI Key |
DAIHMRVHJUAYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CN=C5)C(=N4)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine typically involves multiple steps:
Formation of the Pyrazolo[3,4-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: This step often involves the reaction of the pyrazolo[3,4-C]pyridine core with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Attachment of the Trityl Group: The trityl group can be introduced via a reaction with trityl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The trityl group can be involved in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Analogs of Pyrazolo-Pyridine Derivatives
| Compound Name | Substituents | Core Structure | CAS No. | Key Features |
|---|---|---|---|---|
| 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine | 3-(ClCH2), 1-Trityl | Pyrazolo[3,4-C]pyridine | - | Bulky trityl, reactive chloromethyl |
| 7-Chloro-1H-pyrazolo[3,4-C]pyridine | 7-Cl | Pyrazolo[3,4-C]pyridine | 76006-11-6 | Chloro substituent at position 7 |
| 4-Chloro-3-iodo-1H-pyrazolo[4,3-C]pyridine | 4-Cl, 3-I | Pyrazolo[4,3-C]pyridine | 1186647-69-7 | Halogenated at positions 3 and 4 |
| 3-Phenylpyrazolo[3,4-C]pyridine | 3-Ph | Pyrazolo[3,4-C]pyridine | - | Aromatic phenyl group at position 3 |
| Ethyl pyrazolo[3,4-C]pyridine-3-carboxylate | 3-COOEt | Pyrazolo[3,4-C]pyridine | 1171539-58-4 | Ester group for polarity modulation |
Key Observations :
- Positional Isomerism : Pyrazolo[3,4-C]pyridine derivatives (e.g., the target compound) differ from pyrazolo[3,4-b] or [4,3-C] analogs in nitrogen arrangement, affecting electronic properties and binding interactions .
- Reactivity : The chloromethyl group offers a versatile handle for further functionalization, unlike inert groups like chloro or phenyl .
Key Insights :
Biological Activity
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its therapeutic potentials.
Structural Features
The compound belongs to the class of pyrazolo[3,4-C]pyridines, which are characterized by a pyrazole ring fused to a pyridine structure. The presence of a trityl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .
- Antiviral Properties : Some studies highlight the potential of pyrazolo[3,4-C]pyridines as antiviral agents. Compounds in this class have been tested against enveloped viruses like Ebola and Lassa fever, demonstrating significant inhibitory effects on viral replication .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specific derivatives have shown selectivity towards CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The results showed that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts. For example, a derivative with a chloromethyl group showed a significant increase in cytotoxicity against HCT116 cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 0.25 |
| Derivative B | A375 | 0.30 |
| Derivative C | HCT116 | 0.20 |
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, a related pyrazolo compound was tested against the Ebola virus. The study revealed that the compound inhibited viral entry and replication by targeting the Niemann-Pick C1 (NPC1) protein, a critical factor in viral pathogenesis.
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Compound X | Ebola | 0.15 |
| Compound Y | Lassa Fever | 0.10 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- CDK Inhibition : The inhibition of CDKs disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Viral Entry Inhibition : By interacting with NPC1, the compound prevents viral particles from entering host cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
